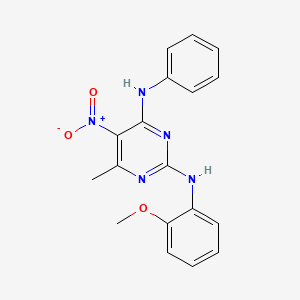![molecular formula C18H21BrO3 B5226807 1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene](/img/structure/B5226807.png)
1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene, also known as Bromo-PEG-DMB, is a chemical compound that has gained significant attention in scientific research. This compound is widely used in the field of biochemistry and pharmacology due to its unique properties and potential applications. In
Wirkmechanismus
The mechanism of action of 1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene is not fully understood. However, it is believed that this compound can react with various functional groups such as amines, thiols, and carboxylic acids. This reaction results in the formation of a covalent bond between the compound and the biomolecule.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects. However, it is important to note that the effects of this compound may vary depending on the specific application and concentration used.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene in lab experiments is its ability to selectively react with various functional groups. This compound can be used to modify biomolecules without affecting their structure or function. However, one of the limitations of using this compound is its relatively high cost compared to other bioconjugation reagents.
Zukünftige Richtungen
1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene has several potential future directions in scientific research. One of the future directions is the development of new PEGylation methods using this compound. Another future direction is the use of this compound in the development of new diagnostic tools and drug delivery systems. Additionally, further research is needed to understand the mechanism of action and potential applications of this compound in various fields of science.
Synthesemethoden
The synthesis of 1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene involves several steps. The first step is the reaction of 4,5-dimethyl-1,2-dihydroxybenzene with 2-(2-ethoxyphenoxy)acetic acid in the presence of a catalyst such as p-toluenesulfonic acid. This reaction produces 2-(2-ethoxyphenoxy)-4,5-dimethylbenzoic acid. The second step involves the reaction of the above intermediate with thionyl chloride to produce 2-(2-ethoxyphenoxy)-4,5-dimethylbenzoyl chloride. Finally, the reaction of 2-(2-ethoxyphenoxy)-4,5-dimethylbenzoyl chloride with sodium bromide in the presence of a catalyst such as copper(I) bromide produces this compound.
Wissenschaftliche Forschungsanwendungen
1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene has several potential applications in scientific research. One of the major applications is in the field of bioconjugation. This compound can be used to attach various biomolecules such as proteins, peptides, and nucleic acids to surfaces or other biomolecules. This process is known as PEGylation, and it is widely used in drug delivery and diagnostics.
Eigenschaften
IUPAC Name |
1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO3/c1-4-20-16-7-5-6-8-17(16)21-9-10-22-18-12-14(3)13(2)11-15(18)19/h5-8,11-12H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMENIPREGSIREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=C(C=C(C(=C2)C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 4-(3-{[(ethylamino)(phenylimino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5226739.png)

![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}-3-pyrrolidinol](/img/structure/B5226763.png)
![3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B5226774.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226775.png)


![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole](/img/structure/B5226794.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(methylthio)nicotinamide](/img/structure/B5226796.png)
![1-[4-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B5226802.png)
![ethyl 1-(2-{[(6-methoxy-8-quinolinyl)amino]carbonyl}-4-nitrophenyl)-4-piperidinecarboxylate](/img/structure/B5226812.png)
![1-[(4-methoxyphenyl)acetyl]-3,5-dimethylpiperidine](/img/structure/B5226820.png)
![2-[2-(4-biphenylyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one](/img/structure/B5226835.png)

